molecular formula C23H25N3O3 B2470693 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide CAS No. 1005296-41-2

2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide

Cat. No.: B2470693
CAS No.: 1005296-41-2
M. Wt: 391.471
InChI Key: BDGWAQAFAVATMI-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a pyridazinyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate halogenating agent to form 4-ethoxyphenyl halide.

    Synthesis of the Pyridazinyl Intermediate: The pyridazinyl group is synthesized by reacting 4-methylphenyl hydrazine with a suitable diketone to form the pyridazine ring.

    Coupling Reaction: The ethoxyphenyl halide is then coupled with the pyridazinyl intermediate using a suitable base and solvent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyrimidin-3-yl]oxy}ethyl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-3-28-20-10-6-18(7-11-20)16-22(27)24-14-15-29-23-13-12-21(25-26-23)19-8-4-17(2)5-9-19/h4-13H,3,14-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGWAQAFAVATMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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